3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a pyrazolylmethyl group, and a piperidinyl group, all connected through a pyridinyl and oxadiazole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolylmethyl Intermediate: This step involves the reaction of pyrazole with formaldehyde and a suitable amine to form the pyrazolylmethyl group.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Pyridinyl and Piperidinyl Coupling: The pyridinyl and piperidinyl groups are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting cell proliferation.
Imidazole Derivatives: These compounds have diverse therapeutic potential, including antimicrobial and anticancer activities.
Uniqueness
3-Cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-cyclopropyl-5-[6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-8-21-25(9-1)13-14-6-10-24(11-7-14)17-5-4-16(12-20-17)19-22-18(23-26-19)15-2-3-15/h1,4-5,8-9,12,14-15H,2-3,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNMGASDFJKVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4CCC(CC4)CN5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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